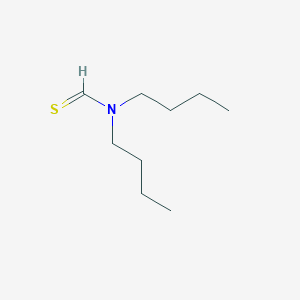

N,N-dibutylmethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylmethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS/c1-3-5-7-10(9-11)8-6-4-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFIJTOSFTXYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325620 | |

| Record name | N,N-Dibutylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13749-55-8 | |

| Record name | NSC513310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibutylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Thioamide Chemistry Research

Thioamides are characterized by the replacement of the amide carbonyl oxygen with a sulfur atom, a substitution that imparts significant changes in the molecule's properties. 9dingchem.comnicebiochem.com This alteration leads to a longer C=S bond compared to the C=O bond, a higher barrier to C-N bond rotation, and different hydrogen bonding capabilities—thioamides are better hydrogen bond donors but weaker acceptors than their amide counterparts. chemicalbook.com These features have made thioamides valuable as isosteres of amides in peptides, enhancing proteolytic stability, and as versatile intermediates in the synthesis of various heterocyclic compounds. 9dingchem.comguidechem.com

The synthesis of thioamides is well-established, with several general methods available. A common approach is the thionation of the corresponding amide, N,N-dibutylformamide in this case, using reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net Another prominent method is the Willgerodt-Kindler reaction, which typically involves the reaction of an aldehyde or ketone with an amine and elemental sulfur. tandfonline.com For N,N-dibutylmethanethioamide, this would likely involve the reaction of formaldehyde (B43269) (or a precursor), dibutylamine, and sulfur. While these general methods are known, specific application and optimization for the synthesis of this compound are not documented in the scientific literature.

Academic Significance and Identified Research Gaps for N,n Dibutylmethanethioamide

Despite the broad interest in thioamides, a thorough review of the scientific literature reveals a significant research gap concerning N,N-dibutylmethanethioamide. While its existence is confirmed through its Chemical Abstracts Service (CAS) number (13749-55-8) and its availability from some chemical suppliers, dedicated scientific studies on this compound are conspicuously absent. guidechem.comfujifilm.com This lack of research presents both a challenge and an opportunity.

The academic significance of studying this compound lies in several areas. A systematic investigation would contribute to a more comprehensive understanding of the structure-property relationships within the N,N-dialkylthioamide series. The butyl groups, with their moderate steric bulk and lipophilicity, could influence the compound's conformational preferences, reactivity, and solubility in ways that differ from smaller (e.g., dimethyl) or more sterically hindered analogues.

The primary research gaps for this compound are extensive and cover its fundamental chemical and physical properties. There is a lack of published data on its:

Synthesis and Purification: Optimized and detailed procedures for its preparation and purification are not available.

Spectroscopic Characterization: Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, have not been published. This data is crucial for its unambiguous identification and for understanding its electronic structure.

Physicochemical Properties: Basic properties such as melting point, boiling point, and solubility are not documented in the scientific literature.

Crystal Structure: The solid-state structure of this compound has not been determined, precluding any analysis of its packing and intermolecular interactions.

Reactivity: There are no studies on its reactivity, for example, as a precursor in heterocyclic synthesis or its stability under various conditions.

The following table summarizes the lack of available data for this compound compared to its corresponding amide.

| Property | This compound | N,N-dibutylformamide |

| Molecular Formula | C₉H₁₉NS | C₉H₁₉NO |

| CAS Number | 13749-55-8 | 761-65-9 |

| Molecular Weight | 173.32 g/mol | 157.26 g/mol |

| Synthesis | Not reported in literature | Documented |

| ¹H NMR Data | Not available | Available |

| ¹³C NMR Data | Not available | Available |

| IR Data | Not available | Available |

| Crystal Structure | Not determined | Not determined |

Theoretical Frameworks and Methodological Approaches for N,n Dibutylmethanethioamide Study

Established Synthetic Pathways and Precursors to this compound

The synthesis of this compound, a tertiary thioamide, primarily involves the thionation of its corresponding amide precursor, N,N-dibutylmethanamide. This transformation is a cornerstone in the synthesis of a wide array of thioamides, which are significant building blocks in organic synthesis and pharmaceutical chemistry. mdpi.comresearchgate.net

Direct Thionation Approaches for Methanamides

Direct thionation of the carbonyl group in amides is the most common and direct method for synthesizing thioamides. encyclopedia.pub This process involves reacting the amide with a thionating agent, which replaces the oxygen atom of the carbonyl group with a sulfur atom.

Key thionating reagents include:

Lawesson's Reagent (LR): A widely used, mild, and efficient reagent for converting amides to thioamides. organic-chemistry.orgnumberanalytics.com It is often preferred over other reagents due to its high yields and convenient handling. encyclopedia.pub

Phosphorus Pentasulfide (P₄S₁₀): A classical and powerful thionating agent. nih.gov However, reactions with P₄S₁₀ often require higher temperatures and can be less selective than with Lawesson's Reagent. encyclopedia.puborganic-chemistry.org

P₄S₁₀-Pyridine Complex: This complex can be used as a storable and selective thionating agent, sometimes offering cleaner reactions than P₄S₁₀ alone. researchgate.net

The general reaction for the direct thionation of N,N-dibutylmethanamide to this compound can be represented as follows:

N,N-dibutylmethanamide + Thionating Agent → this compound

Amide-to-Thioamide Conversion Methodologies

The conversion of amides to thioamides is a fundamental transformation in organic synthesis. mathnet.ru Several methodologies have been developed to achieve this, primarily centered around the use of specific thionating agents.

| Reagent | Description | Advantages | Disadvantages |

| Lawesson's Reagent (LR) | A mild and versatile thionating agent. organic-chemistry.orgnumberanalytics.com | High yields, convenient handling, and selectivity. encyclopedia.pub | Can be sensitive to moisture and air. numberanalytics.com |

| Phosphorus Pentasulfide (P₄S₁₀) | A powerful and long-used thionating agent. nih.gov | Inexpensive and readily available. | Often requires harsh reaction conditions and can lead to byproducts. organic-chemistry.orgmdpi.com |

| P₄S₁₀/Hexamethyldisiloxane (HMDO) | A modified P₄S₁₀ system that enhances its utility. nih.gov | Improved performance and can be used in solvents like dichloromethane. nih.gov | Requires an additional reagent. |

| P₄S₁₀/Al₂O₃ | Alumina-supported P₄S₁₀. nih.govbenthamdirect.com | Scavenges byproducts, simplifying purification. nih.govbenthamdirect.com | Requires preparation of the supported reagent. |

| N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt | A novel thiating reagent for a two-step, one-pot conversion. mdpi.com | Mild conditions, short reaction times, and high yields. mdpi.comresearchgate.net | A newer method, so its full scope may still be under investigation. |

Alternative Synthetic Routes and Their Academic Feasibility

While direct thionation of amides is the most common route, other synthetic strategies for thioamides exist, primarily of academic interest. These include:

Willgerodt–Kindler Reaction: This reaction can produce aryl thioamides from aldehydes, primary amines, and elemental sulfur. mdpi.com A catalyst-free and solvent-free version of this reaction has been developed. mdpi.com

From Nitriles: Aliphatic and aromatic nitriles can react with thioacetic acid in the presence of calcium hydride to yield the corresponding thioamides. organic-chemistry.org

Multicomponent Reactions: An efficient and selective multicomponent oxidative coupling of two different aliphatic primary amines with elemental sulfur can produce thioamides under solvent-free conditions. organic-chemistry.org

These alternative routes, while demonstrating the versatility of thioamide synthesis, are generally less direct for preparing a specific tertiary thioamide like this compound compared to the thionation of the corresponding amide.

Investigation of Reaction Mechanisms in this compound Synthesis

The primary mechanism for the synthesis of this compound involves the thionation of N,N-dibutylmethanamide. When using Lawesson's reagent, the reaction proceeds through a key intermediate.

In solution, Lawesson's Reagent is in equilibrium with a more reactive dithiophosphine ylide. organic-chemistry.org The reaction with a carbonyl compound, such as an amide, leads to the formation of a four-membered ring intermediate called a thiaoxaphosphetane. organic-chemistry.orgmdpi.com The driving force of the reaction is the formation of a stable phosphorus-oxygen double bond in a cycloreversion step, which is analogous to a part of the Wittig reaction mechanism. organic-chemistry.org

For the reaction with N,N-dibutylmethanamide, the proposed mechanism is as follows:

Formation of the Thiaoxaphosphetane Intermediate: The carbonyl oxygen of N,N-dibutylmethanamide attacks the electrophilic phosphorus of the dithiophosphine ylide, while the sulfur of the ylide attacks the carbonyl carbon. This forms the cyclic thiaoxaphosphetane intermediate.

Cycloreversion: The thiaoxaphosphetane intermediate undergoes a cycloreversion, breaking the carbon-oxygen and phosphorus-sulfur bonds. This results in the formation of the desired this compound and a stable phosphorus-containing byproduct.

In the case of P₄S₁₀, it is suggested that the dimeric form dissociates into the monomeric phosphorus pentasulfide (P₂S₅), especially in refluxing solvents. nih.gov A proposed alternative mechanism suggests that phosphonodithioic acid, generated from P₄S₁₀ or Lawesson's reagent and trace moisture, could protonate the thioamide bond. rsc.org However, phosphorus pentasulfide and its thiophosphates are also considered strong electrophiles. rsc.org

A newer method involves a two-step, one-pot sequence. researchgate.net First, the benzanilide (B160483) is chlorinated. Then, it reacts with N-isopropyldithiocarbamate isopropyl ammonium salt. researchgate.net

Catalytic Strategies and Reagent Development for this compound Production

While stoichiometric thionating agents like Lawesson's reagent and P₄S₁₀ are common, research has also focused on developing catalytic and more efficient reagent systems for thioamide synthesis.

P₄S₁₀ with Catalytic N,N-Dialkylanilines: A method has been reported for the thionation of amides and esters using P₄S₁₀ in the presence of a catalytic amount of N,N-dialkylanilines under mild conditions. researchgate.net This approach is effective for both aromatic and aliphatic amides. researchgate.net

Solid-Supported Reagents: The use of alumina-supported P₄S₁₀ (P₄S₁₀/Al₂O₃) has been investigated. nih.govbenthamdirect.com The alumina (B75360) acts as a scavenger for byproducts, which simplifies the purification process, often allowing for a simple filtration instead of chromatography. nih.govbenthamdirect.com

Novel Thiating Reagents: Researchers have developed new thiating reagents to overcome the drawbacks of traditional methods, such as harsh conditions and unpleasant odors. mdpi.com One such example is N-isopropyldithiocarbamate isopropyl ammonium salt, which allows for a two-step, one-pot synthesis of thioamides under mild conditions with short reaction times. mdpi.comresearchgate.net This method is advantageous due to its simplicity, high yields, and the availability of precursors. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate thionation reactions. encyclopedia.puborganic-chemistry.org A microwave-enhanced Kindler thioamide synthesis has been introduced. organic-chemistry.org Additionally, a solvent-free microwave-assisted protocol using Lawesson's reagent has been developed for the efficient synthesis of thioamides, avoiding the need for dry solvents. encyclopedia.puborganic-chemistry.org

These developments aim to make the synthesis of thioamides, including this compound, more efficient, environmentally friendly, and amenable to a wider range of substrates.

Optimization of Synthetic Parameters and Reaction Yields for this compound

Optimizing the synthesis of this compound primarily involves fine-tuning the reaction conditions for the thionation of N,N-dibutylmethanamide. Key parameters that can be adjusted to maximize yield and purity include the choice of thionating agent, solvent, temperature, and reaction time.

| Parameter | Influence on Reaction | Optimized Conditions (General) |

| Thionating Agent | The choice of reagent significantly impacts reaction conditions and yield. Lawesson's reagent generally allows for milder conditions than P₄S₁₀. encyclopedia.puborganic-chemistry.org | Lawesson's reagent is often preferred for its high yields and milder conditions. encyclopedia.pub P₄S₁₀/Al₂O₃ can simplify workup. nih.govbenthamdirect.com |

| Solvent | The solvent can affect the solubility of reagents and the reaction temperature. Toluene (B28343), xylene, and pyridine (B92270) are common for P₄S₁₀, while THF can be used for Lawesson's reagent at room temperature. nih.govmdpi.com | Anhydrous dioxane at reflux is effective for P₄S₁₀/Al₂O₃. benthamdirect.com Dichloromethane can be used with P₄S₁₀/HMDO. nih.gov |

| Temperature | Higher temperatures are often required for P₄S₁₀, while Lawesson's reagent can be effective at room temperature or with gentle heating. organic-chemistry.orgnih.gov | Reactions with Lawesson's reagent can often be performed at room temperature or refluxing THF. nih.gov P₄S₁₀ reactions typically require reflux in higher boiling solvents like toluene or xylene. mdpi.com |

| Reaction Time | Reaction times can vary from minutes to several hours depending on the reagents and temperature. rsc.orgbeilstein-journals.org | Microwave-assisted reactions can significantly shorten reaction times. organic-chemistry.org Newer reagents like N-isopropyldithiocarbamate isopropyl ammonium salt can lead to shorter reaction times (e.g., 1 hour). researchgate.net |

| Stoichiometry of Reagents | The molar ratio of the amide to the thionating agent can influence the reaction's completeness. | An excess of the thionating agent is sometimes used, but optimized procedures aim to minimize this. organic-chemistry.orgrsc.org |

Recent advancements focus on developing protocols that offer high yields under milder conditions with simpler workup procedures. For example, the use of N-isopropyldithiocarbamate isopropyl ammonium salt in a one-pot procedure has been shown to produce high yields of thioamides with simple workup. mdpi.com The optimization of reaction conditions through systematic studies, potentially aided by high-throughput screening and machine learning, can lead to more efficient and sustainable synthetic routes. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of chemical compounds. un.org These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. anton-paar.comnih.gov In the context of synthesizing this compound and related thioamides, green chemistry offers pathways to enhance efficiency, reduce waste, and utilize more environmentally benign materials and energy sources. mdpi.comrsc.org Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents and catalysts, and the development of atom-economical reaction protocols. mdpi.com

Traditional methods for thioamide synthesis often involve harsh reaction conditions, toxic reagents like Lawesson's reagent, and high-boiling point solvents, leading to significant environmental concerns and low yields. researchgate.netsciforum.net In contrast, modern green approaches aim to overcome these limitations by improving reaction metrics such as time, yield, and environmental impact.

Alternative Energy Sources in Thioamide Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields and cleaner products compared to conventional heating methods. anton-paar.comtandfonline.comajrconline.org For the synthesis of thioamides, microwave-assisted protocols can dramatically reduce reaction times from hours or even days to mere minutes. mdpi.com This efficiency stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov The use of pulsed microwave techniques can further refine the process by limiting side reactions and the production of by-products like hydrogen sulfide (B99878). researchgate.net

A comparative study on the thionation of symmetrical diamides using Lawesson's reagent highlights the advantages of microwave assistance over traditional heating.

| Parameter | Conventional Heating (Method I) | Microwave-Aided (Method II) |

|---|---|---|

| Reaction Time | Days | Minutes |

| Energy Requirement | High | Low |

| Yields | Variable | Often Improved |

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green pathway for thioamide synthesis. rsc.org Ultrasonic irradiation enhances mass transfer and accelerates reactions through the phenomenon of acoustic cavitation. rsc.orgresearchgate.net This method is noted for increasing product yields, shortening reaction times, and enabling reactions to proceed under milder conditions. rsc.org Ultrasound-assisted organic synthesis (UAOS) is considered an environmentally friendly technique due to its high energy efficiency and simple application. researchgate.net For instance, the Willgerodt-Kindler reaction, a three-component process involving a ketone or aldehyde, sulfur, and an amine, can be efficiently catalyzed under ultrasonic conditions to produce thioamides. sciforum.net This approach is directly applicable to the synthesis of this compound from the appropriate starting materials.

Green Solvents and Catalytic Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, non-toxic, and recyclable solvents.

Aqueous Media and Deep Eutectic Solvents (DES): Water is an ideal green solvent due to its non-toxicity, availability, and safety. The development of water-based synthetic protocols for thioamides represents a significant advancement. acs.org Reactions performed in aqueous media, sometimes assisted by ultrasound or catalysts, offer an environmentally benign alternative to those using volatile organic solvents. mdpi.com

Deep eutectic solvents (DES), typically formed from a mixture of a quaternary ammonium salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea), have gained attention as green reaction media. rsc.org A highly efficient, catalyst-free protocol for synthesizing a wide variety of thioamides has been developed using a choline chloride-urea-based DES. This method involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur, yielding products in good to excellent yields. A key advantage is the ability to recycle and reuse the DES multiple times without a significant loss of activity. rsc.org

Ionic Liquids and Biocatalysts: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. A novel method utilizes the ionic liquid 1,8-diazabicyclo mdpi.comchemistryviews.orgundec-7-enium acetate (B1210297) ([DBUH][OAc]) to catalyze the synthesis of thioamides from aryl nitriles and sodium sulfide at room temperature. researchgate.netrsc.org This process is notable for its mild conditions and the reusability of the ionic liquid for at least five cycles without considerable loss of activity. rsc.org

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. rsc.org Lipase, for example, has been employed as an effective biocatalyst in the synthesis of thiazole (B1198619) derivatives from thioamides, a reaction accelerated by ultrasound. rsc.orgrsc.org The use of enzymes operates under mild conditions and reduces the need for harsh chemical reagents. rsc.org Similarly, heterogeneous nano-biocatalysts, such as copper(I) immobilized on chitosan (B1678972) (Cu(I)@chitosan), have been used to efficiently catalyze the Willgerodt-Kindler reaction in aqueous media under ultrasound irradiation, allowing for easy separation and recycling of the catalyst. sciforum.net

| Approach | Key Features & Advantages | Relevant Compounds/Reagents |

|---|---|---|

| Microwave-Assisted | Reduced reaction time (minutes vs. hours/days), lower energy use, improved yields. mdpi.com | Lawesson's reagent, Elemental sulfur researchgate.net |

| Ultrasound-Assisted | Accelerated reactions, improved yields, mild conditions, enhanced mass transfer. rsc.orgresearchgate.net | Lipase, Cu(I)@chitosan sciforum.netrsc.org |

| Deep Eutectic Solvents (DES) | Biodegradable, recyclable solvent, catalyst-free, reduced waste. rsc.org | Choline chloride, Urea rsc.org |

| Ionic Liquids (ILs) | Recyclable catalyst/solvent, mild room temperature conditions. researchgate.netrsc.org | [DBUH][OAc] rsc.org |

| Aqueous Media | Non-toxic, safe, and environmentally benign solvent. acs.org | Water acs.org |

Fundamental Reactivity Patterns and Transformation Mechanisms of Dialkylthioamides

Dialkylthioamides, including this compound, are versatile intermediates in organic synthesis, exhibiting a range of reactivity patterns stemming from the electronic properties of the thioamide functional group. nih.gov The thioamide moiety is an isostere of the amide bond, where the oxygen atom is replaced by sulfur. This substitution leads to significant changes in chemical behavior. The C=S bond in thioamides is longer and the sulfur atom is less electronegative but has a larger van der Waals radius compared to the oxygen in amides. nih.gov

The primary reactivity patterns of dialkylthioamides can be categorized as follows:

Reactions at the Sulfur Atom: The sulfur atom is the most nucleophilic center and readily undergoes electrophilic addition. nih.gov This reactivity is fundamental to many transformations of thioamides.

Reactions at the Carbon Atom: The thiocarbonyl carbon can act as an electrophile, particularly after activation of the sulfur atom. Nucleophilic attack at this carbon leads to tetrahedral intermediates.

Reactions involving the N–C(S) Bond: The resonance between the nitrogen lone pair and the C=S π-system (nN→π*C=S) results in a partial double bond character for the N–C(S) bond, similar to amides. rsc.org However, this bond can be activated and cleaved under specific conditions, enabling transformations like transamidation. rsc.orgrsc.org

Desulfurization: A common transformation is the conversion of thioamides back to their corresponding amides. nih.gov This can be achieved using various oxidizing agents or acid-base conditions. nih.govorganic-chemistry.org For instance, a hydrogen peroxide/zirconium(IV) chloride system has been shown to efficiently desulfurize thioamides to amides under mild conditions. organic-chemistry.org

Thionation: Conversely, thioamides can be synthesized from amides using thiating reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10). mdpi.com A one-pot protocol has been developed to convert N-aryl-substituted benzamides into the corresponding thioamides using N-isopropyldithiocarbamate isopropyl ammonium salt after activation with thionyl chloride. mdpi.com

Willgerodt–Kindler Reaction: This reaction transforms aryl alkyl ketones into terminal thioamides (or amides) by heating with elemental sulfur and an amine. acs.orgchemrxiv.org This highlights a classic transformation pathway leading to the formation of thioamide structures. chemrxiv.org

The transformation mechanisms often involve the formation of key intermediates. For example, in transamidation reactions, the thioamide bond is first activated at the nitrogen atom, which decreases the nN→π*C=S resonance and facilitates nucleophilic attack at the thiocarbonyl carbon. rsc.orgrsc.org The subsequent collapse of the resulting tetrahedral intermediate is driven by the electronic properties of the leaving amine group. rsc.orgrsc.org

Electrophilic and Nucleophilic Behavior of the Thioamide Moiety in this compound

The thioamide functional group in this compound exhibits both electrophilic and nucleophilic characteristics, making it a versatile reactive moiety.

Nucleophilic Behavior: The primary site of nucleophilicity is the sulfur atom. The lone pair electrons on the sulfur are more available for donation compared to the oxygen in an amide, making thioamides effective nucleophiles. They readily react with electrophiles at the sulfur center. nih.gov This nucleophilicity is also evident in the formation of metal complexes, where the sulfur atom acts as a ligand.

Electrophilic Behavior: The thiocarbonyl carbon atom is electrophilic and susceptible to attack by nucleophiles. The electronegativity difference between carbon and sulfur polarizes the C=S bond, although less so than the C=O bond in amides. The electrophilicity of the carbon can be significantly enhanced by activating the thioamide group. One strategy is N-activation, for instance by reaction with Boc-anhydride, which reduces the electron-donating effect of the nitrogen lone pair into the C=S bond (ground-state destabilization). rsc.orgrsc.org This makes the thiocarbonyl carbon more electrophilic and primes the N-C(S) bond for cleavage. rsc.orgrsc.org

The reactivity of the thioamide in this compound is best understood by comparison with its oxygen-containing analogues, amides and aldehydes.

| Feature | Thioamide (e.g., this compound) | Amide | Aldehyde |

| Carbonyl/Thiocarbonyl Bond | C=S | C=O | C=O |

| Bond Length | Longer (approx. 1.64 Å) nih.gov | Shorter (approx. 1.19 Å) nih.gov | Shorter (approx. 1.21 Å) |

| Heteroatom Electronegativity | Sulfur (2.58) nih.gov | Oxygen (3.44) | Oxygen (3.44) |

| Nucleophilicity of Heteroatom | Higher (Sulfur) nih.gov | Lower (Oxygen) | Lower (Oxygen) |

| Electrophilicity of Carbonyl/Thiocarbonyl Carbon | Moderate, can be enhanced by activation. rsc.org | Lower (due to strong resonance) | Higher (less resonance stabilization) |

| Resonance Stabilization (n→π) | Significant nN→πC=S resonance. rsc.org | Very strong nN→πC=O resonance. | No nN→πC=O resonance. |

| Typical Reactions | S-alkylation, desulfurization, transamidation. nih.govrsc.orgorganic-chemistry.org | Hydrolysis, reduction, Hofmann rearrangement. wikipedia.org | Nucleophilic addition, oxidation, reduction. |

Key Reactivity Differences:

Amides vs. Thioamides: The primary difference lies in the properties of sulfur versus oxygen. The lower electronegativity and greater polarizability of sulfur make the thioamide sulfur more nucleophilic than the amide oxygen. nih.gov While the C=O bond is more polarized than the C=S bond, the strong resonance in amides reduces the electrophilicity of the carbonyl carbon, making them relatively unreactive towards nucleophiles unless activated. Thioamides also benefit from significant resonance stabilization, but the N-C(S) bond can be more readily activated for cleavage. rsc.org Computational studies have shown that the n→π* interaction between two thioamides is about three times stronger than between two amides, which has implications for conformational stability. acs.org

Aldehydes vs. Thioamides: Aldehydes are generally more electrophilic at the carbonyl carbon than thioamides. This is because aldehydes lack the strong electron-donating resonance from a nitrogen atom, making their carbonyl group more susceptible to nucleophilic attack. Thioamides, like amides, require activation to undergo nucleophilic acyl substitution, whereas aldehydes readily undergo nucleophilic addition.

Rearrangement Reactions and Fragmentation Pathways of this compound

Rearrangement Reactions: While specific rearrangement reactions for this compound are not extensively documented, analogies can be drawn from the reactivity of related amides and thioamides.

Hofmann-type Rearrangements: The classic Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.orghiralalpaulcollege.ac.in This reaction proceeds through the rearrangement of an R group from the carbonyl carbon to an electron-deficient nitrogen. hiralalpaulcollege.ac.in For a tertiary thioamide like this compound, a direct Hofmann rearrangement is not possible as it lacks the necessary N-H protons for the initial steps.

tubitak.gov.trtubitak.gov.tr-Sigmatropic Rearrangements: Certain thioamides can participate in sigmatropic rearrangements. For example, the thio-Claisen rearrangement, analogous to the Claisen rearrangement, involves the tubitak.gov.trtubitak.gov.tr-sigmatropic shift of an allyl vinyl sulfide, which can be generated from an allylic thioamide.

Other Rearrangements: The Willgerodt-Kindler reaction involves the migration of a carbonyl or thiocarbonyl group to the terminal position of an aliphatic chain, which is a form of molecular rearrangement. acs.org

Fragmentation Pathways: The fragmentation of this compound can be predicted based on common mass spectrometry fragmentation patterns for N,N-dialkylated compounds. The presence of heteroatoms like nitrogen and sulfur strongly directs the fragmentation process. libguides.com

α-Cleavage: This is a dominant fragmentation pathway for compounds containing heteroatoms. libguides.com For this compound, α-cleavage can occur on either side of the nitrogen atom.

Cleavage of a C-C bond within the butyl group (specifically, the bond beta to the nitrogen) would lead to the loss of a propyl radical (C3H7•) and the formation of a stable iminium ion.

Cleavage of the C-N bond could lead to the formation of a dibutylaminium ion and a thioformyl (B1219250) radical, or vice versa.

McLafferty Rearrangement: While less common for this specific structure, if a γ-hydrogen is available on one of the alkyl chains, a McLafferty-type rearrangement could occur, leading to the elimination of a neutral alkene (e.g., butene).

Charge-Remote Fragmentation: In collision-induced dissociation (CID) of protonated precursors, fragmentation can be directed by the charge site, leading to losses of neutral molecules. wvu.edu

A plausible major fragmentation pathway involves the α-cleavage leading to the loss of a propyl radical, as this generates a resonance-stabilized iminium-thiocarbonyl cation.

Plausible Fragmentation of [M]+• of this compound:

| m/z Value | Proposed Fragment | Pathway |

|---|---|---|

| 187 | [M]+• | Molecular Ion |

| 144 | [M - C3H7]+ | α-Cleavage (loss of propyl radical) |

| 116 | [M - C4H9N]+ | Cleavage of N-butyl bond |

| 86 | [C6H12N]+ | Iminium ion from α-cleavage and rearrangement |

Detailed Kinetic and Thermodynamic Analyses of this compound Reactions

Specific kinetic and thermodynamic parameters for reactions of this compound are sparsely reported in the literature. However, general principles and data from related systems provide valuable insights.

Kinetic Analysis: Kinetic analysis of reactions involving thioamides, such as thermal decomposition or transformation, can be performed using techniques like Differential Scanning Calorimetry (DSC). tainstruments.com The data from DSC scans at multiple heating rates can be used to determine key kinetic parameters.

Methods: Isoconversional methods (e.g., Friedman or Ozawa-Flynn-Wall) and model-fitting methods (e.g., Borchardt and Daniels) are commonly employed. tainstruments.commdpi.com These analyses yield the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n). tainstruments.com

Example from a Related System: A study on the thermal decomposition of N'-(4-chlorobenzoyl)-N,N-di-n-butylthiourea used thermogravimetric (TG) analysis and the Broido kinetic method to calculate kinetic parameters from mass change data. tubitak.gov.tr This approach could be similarly applied to study the decomposition kinetics of this compound.

The rate of reactions, such as nucleophilic attack, is influenced by both steric and electronic factors. The two butyl groups on the nitrogen in this compound provide significant steric hindrance around the thiocarbonyl group, which would be expected to decrease reaction rates compared to less substituted thioamides.

Thermodynamic Analysis: Thermodynamic analysis focuses on the energy changes (enthalpy, ΔH; entropy, ΔS; Gibbs free energy, ΔG) associated with reactions and conformational equilibria.

Reaction Thermodynamics: The conversion of a thioamide to an amide is a thermodynamically favorable process. The Gibbs free energy minimization method can be used to analyze complex reaction systems and predict product distribution at equilibrium. researchgate.net For any given reaction of this compound, the thermodynamic favorability depends on the specific reactants and conditions (temperature, pressure). mathematicsgroup.com Low temperatures and high pressures generally favor reactions with negative enthalpy and volume changes, respectively. researchgate.net

Illustrative Thermodynamic Data for a Related System:

| System | Parameter | Value | Significance |

|---|---|---|---|

| N,N-dimethylformamide + 1-Butanol Mixture nih.gov | Excess Molar Volume (VmE) | Negative | Indicates strong intermolecular interactions and structural packing. |

These examples show how thermodynamic parameters are used to understand intermolecular forces and conformational preferences, which are directly relevant to the behavior of this compound in solution and during reactions.

Stereochemical Aspects and Conformational Influences on this compound Reactivity

The three-dimensional structure and conformational flexibility of this compound play a crucial role in determining its reactivity.

Stereochemical Aspects: The key stereochemical feature of the thioamide group is the restricted rotation around the C-N bond due to its partial double bond character (nN→π*C=S resonance). This can lead to the existence of E/Z isomers if the substituents on the nitrogen were different, but for the symmetrically substituted this compound, this results in different conformational arrangements of the butyl groups relative to the thioamide plane.

Conformational Influences: Conformational analysis involves studying the different spatial arrangements of a molecule that arise from bond rotations. unacademy.comnumberanalytics.com For this compound, rotations around the C-N and multiple C-C bonds of the butyl chains lead to a complex potential energy surface with numerous conformers.

Key Rotations and Resulting Conformers:

C-N Bond Rotation: While restricted, this rotation is faster than in amides. The planarity of the S=C-N unit is a key feature.

N-C (butyl) and C-C (butyl) Bond Rotations: The butyl chains can adopt various conformations, primarily described by the dihedral angles along the carbon backbone (e.g., anti and gauche). unacademy.com The relative orientation of the two butyl groups can shield the thiocarbonyl group from attack.

Influence on Reactivity: The accessibility of the reactive centers—the sulfur and carbon of the thiocarbonyl group—is directly influenced by the molecule's conformation. numberanalytics.com

Steric Hindrance: Bulky conformations where the butyl groups crowd the thiocarbonyl carbon will hinder the approach of nucleophiles, slowing down reactions at that site.

Stereoelectronic Effects: The orientation of orbitals plays a significant role. For a reaction to occur efficiently, the interacting orbitals of the reactants must have the proper alignment. For example, in nucleophilic attack on the C=S carbon, the trajectory of the incoming nucleophile is dictated by the shape of the π* orbital, which can be shielded by the butyl groups. The stability of certain conformations can be influenced by stereoelectronic effects like hyperconjugation. mdpi.com

Advanced Spectroscopic Characterization Methodologies for N,n Dibutylmethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N,N-dibutylmethanethioamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework and understand the electronic environment of each nucleus.

The proton (¹H) NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected signals are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as spin-spin coupling with neighboring protons.

The ¹H NMR spectrum would exhibit distinct signals for the protons of the two butyl groups and the thioformyl (B1219250) proton. The chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). pressbooks.pub

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thioformyl (H-C=S) | ~9.5 - 10.5 | Singlet | 1H |

| Methylene (B1212753) (α-CH₂) | ~3.4 - 3.8 | Triplet | 4H |

| Methylene (β-CH₂) | ~1.6 - 1.8 | Sextet | 4H |

| Methylene (γ-CH₂) | ~1.3 - 1.5 | Sextet | 4H |

| Methyl (δ-CH₃) | ~0.9 - 1.0 | Triplet | 6H |

This table presents predicted data based on typical chemical shift values for similar structural motifs.

The downfield chemical shift of the thioformyl proton is characteristic and is due to the deshielding effect of the thiocarbonyl group. The α-methylene protons are deshielded by the adjacent nitrogen atom, resulting in a chemical shift further downfield compared to the other methylene groups in the butyl chain.

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The most notable signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S), which appears at a significantly downfield chemical shift due to the low electron density around this carbon atom.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | ~190 - 210 |

| Methylene (α-CH₂) | ~45 - 55 |

| Methylene (β-CH₂) | ~28 - 32 |

| Methylene (γ-CH₂) | ~19 - 23 |

| Methyl (δ-CH₃) | ~13 - 15 |

This table presents predicted data based on typical chemical shift values for similar structural motifs.

Two-dimensional (2D) NMR experiments are powerful for confirming the structural assignments made from 1D NMR spectra. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene groups in the butyl chains (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, and γ-CH₂ with δ-CH₃), confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the butyl chains. walisongo.ac.id

Due to the partial double bond character of the C-N bond in thioamides, rotation around this bond is restricted. ucl.ac.uk This can lead to the observation of distinct signals for the two butyl groups at low temperatures, as they would be in chemically non-equivalent environments (one syn and one anti to the sulfur atom).

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to investigate this conformational mobility. libretexts.org As the temperature is increased, the rate of rotation around the C-N bond increases. At a certain temperature, known as the coalescence temperature, the two separate signals for the butyl groups will broaden and merge into a single, averaged signal. ucl.ac.uk By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for this rotational process can be calculated, providing valuable information about the electronic and steric properties of the thioamide group. libretexts.orgresearchgate.net

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of the Thioamide Group

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. optica.org For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the thioamide functional group.

The thioamide group gives rise to several characteristic absorption bands, often referred to as "thioamide bands," which are analogous to the amide bands in amides. These bands are typically complex and result from the coupling of various stretching and bending vibrations.

Characteristic Vibrational Frequencies for the Thioamide Group:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Thioamide A | ~1500 - 1570 | Primarily due to C-N stretching, with contributions from N-H bending (in primary and secondary thioamides). |

| Thioamide B | ~1250 - 1350 | A mixed vibration of C-N stretching and N-H bending. |

| Thioamide I (C=S stretch) | ~950 - 1250 | Often referred to as the thioamide "B" band in older literature, this is a major contribution from the C=S stretching vibration, though it is often coupled with other vibrations. |

| Thioamide II (C=S stretch) | ~700 - 850 | Also has significant C=S stretching character. |

This table presents generalized data for thioamides. Specific values for this compound would require experimental measurement.

The C=S stretching vibration is generally weaker and occurs at a lower frequency than the C=O stretching vibration in amides due to the larger mass of the sulfur atom and the lower bond order of the C=S bond. The position of these bands can be influenced by the nature of the substituents on the nitrogen atom. ias.ac.inresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound (C₉H₁₉NS), the exact molecular weight can be calculated from the isotopic masses of its constituent atoms. The molecular ion peak ([M]⁺˙) in the mass spectrum would confirm this molecular weight.

A key fragmentation pathway for N,N-disubstituted thioamides, like for amines and amides, is α-cleavage, which is the cleavage of the C-C bond adjacent to the heteroatom. libretexts.org In the case of this compound, this would involve the loss of a propyl radical (•CH₂CH₂CH₃) from one of the butyl groups, leading to the formation of a stable resonance-stabilized cation.

Another common fragmentation pathway is McLafferty rearrangement, if a γ-hydrogen is available. However, in this specific structure, α-cleavage is expected to be a dominant fragmentation pathway. libretexts.org The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. msu.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with exceptional accuracy. measurlabs.comnih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. nih.govnih.gov

For this compound (C9H19NS), HRMS provides definitive confirmation of its chemical formula. The technique measures the exact mass of the protonated molecule, [M+H]+, and this experimental value is compared against the theoretical exact mass calculated from the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ³²S). The close agreement between the measured and theoretical mass validates the elemental composition.

Table 1: Illustrative HRMS Data for the Elemental Composition of this compound

| Parameter | Value |

| Molecular Formula | C9H19NS |

| Observed Ion | [M+H]+ |

| Theoretical Exact Mass | 174.1260 |

| Measured Exact Mass | 174.1258 |

| Mass Difference (ppm) | -1.15 |

| Inferred Elemental Comp. | C9H20NS+ |

This interactive table demonstrates how the high accuracy of HRMS confirms the elemental formula of the target compound, distinguishing it from other potential isobaric formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is an essential technique for elucidating the structure of a molecule. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. wikipedia.org The fragmentation pattern serves as a molecular fingerprint, providing direct evidence for the connectivity of atoms within the structure.

The fragmentation of this compound is expected to proceed through characteristic pathways for N,N-dialkyl-substituted thioamides. Key fragmentation events would likely include alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a propyl radical, and cleavage of the C-N bond. The resulting product ions provide unambiguous evidence for the presence of the two butyl groups and the methanethioamide core.

Table 2: Predicted Major Product Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 174.1 | 131.1 | [CH(S)N(C4H9)CH2]+ | C3H7• (Propyl radical) |

| 174.1 | 116.1 | [CH(S)N(C4H9)]+ | C4H9• (Butyl radical) |

| 174.1 | 88.1 | [CH(S)NH(C4H9)]+ | C4H8 (Butene) |

| 174.1 | 57.1 | [C4H9]+ | CH(S)N(C4H9) |

This interactive table outlines the predicted fragmentation pattern, which is crucial for confirming the specific arrangement of the butyl groups on the thioamide nitrogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. msu.edu The thioamide functional group, -C(=S)N<, acts as a chromophore and exhibits characteristic electronic transitions. The primary transitions for thioamides are the π → π* and the n → π* transitions. rsc.orgscispace.com

The π → π* transition is typically of high intensity (large molar absorptivity, ε) and is associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For thioamides, this transition is generally observed in the 260-270 nm region. nih.gov The n → π* transition, which involves the excitation of a non-bonding electron from the sulfur atom to a π* antibonding orbital, is of much lower intensity and occurs at a longer wavelength. scispace.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Orbital Origin |

| π → π | ~265 | > 5,000 | Thioamide C=S π system |

| n → π | ~340 | < 200 | Sulfur non-bonding (lone pair) |

This interactive table summarizes the key electronic transitions that define the UV-Vis spectral profile of this compound, stemming from its thioamide chromophore.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. ijcrt.org

While a specific crystal structure for this compound is not publicly available, the expected structural parameters can be inferred from studies on related thioamide-containing molecules. Key features would include a planarity of the C-C(=S)-N core due to significant resonance contribution, which imparts double-bond character to the C-N bond. The butyl chains would adopt specific conformations to minimize steric hindrance within the crystal lattice.

Table 4: Hypothetical Crystallographic and Structural Data for this compound

| Parameter | Expected Value/System | Description |

| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for organic molecules. nih.gov |

| Space Group | P2₁/c or Pca2₁ | Representative space groups. |

| C=S Bond Length | ~1.68 Å | Typical double bond length for a thioamide. |

| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond due to resonance. |

| C-N-C Bond Angle | ~120° | Reflecting sp² hybridization of the nitrogen atom. |

| Thioamide Torsion Angle | ~180° | Indicating a planar or near-planar thioamide group. |

This interactive table presents hypothetical but scientifically plausible crystallographic data, illustrating the kind of detailed structural information obtained from an X-ray diffraction experiment.

Chemometric Approaches in Multivariate Spectroscopic Data Analysis for this compound

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. felixinstruments.comfrontiersin.org When applied to spectroscopy, chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can analyze large datasets from multiple samples or experiments, revealing underlying patterns, correlations, and quantitative relationships. spectroscopyonline.com

For this compound, chemometrics could be applied to a series of UV-Vis or other spectroscopic measurements to study the effects of environmental factors (e.g., solvent polarity, temperature) on its electronic structure. By analyzing a matrix where rows represent different samples (or conditions) and columns represent spectroscopic variables (e.g., absorbance at various wavelengths), PCA can identify the principal sources of variation in the data. This approach can help in building predictive models for concentration or classifying samples based on their spectroscopic profiles.

Table 5: Conceptual Data Matrix for Chemometric Analysis of UV-Vis Spectra

| Sample ID | Abs at 260 nm | Abs at 265 nm | Abs at 270 nm | ... | Abs at 350 nm |

| Sample 1 (Hexane) | 0.81 | 0.85 | 0.82 | ... | 0.05 |

| Sample 2 (Ethanol) | 0.79 | 0.83 | 0.80 | ... | 0.07 |

| Sample 3 (Water) | 0.75 | 0.79 | 0.76 | ... | 0.09 |

| ... | ... | ... | ... | ... | ... |

This interactive table illustrates the data structure used for multivariate analysis, where subtle spectral changes across different samples can be modeled to extract significant chemical information.

Computational and Theoretical Studies on N,n Dibutylmethanethioamide

Electronic Structure Calculations using Density Functional Theory (DFT) and Ab Initio Methods for N,N-dibutylmethanethioamide

Electronic structure methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational techniques in computational chemistry used to solve the electronic Schrödinger equation. wikipedia.org DFT has become particularly popular due to its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. sbfisica.org.brresearchgate.net Ab initio methods, meaning "from the beginning," rely solely on physical constants and are systematically improvable, with methods like Hartree-Fock (HF) and post-Hartree-Fock methods providing a hierarchical approach to accuracy. wikipedia.orgnih.gov These calculations yield fundamental properties including molecular geometries, energies, and electronic characteristics. olemiss.edu

The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface. pennylane.aidiva-portal.org This equilibrium geometry is essential, as many other calculated properties are dependent on an accurate structure. pennylane.ai For a flexible molecule like this compound, which features two rotatable n-butyl groups, a simple geometry optimization is insufficient. Instead, a thorough exploration of the conformational landscape is required to identify the various low-energy structures (conformers) and the transition states that connect them. nih.govmpg.de

The conformational flexibility of this compound is dominated by the rotation around the C-N and C-C single bonds of the butyl chains. The planarity of the thioamide group (S=C-N) is a key feature, but rotation of the butyl groups relative to this plane leads to a complex energy landscape. mpg.de Computational scans of the dihedral angles can map this landscape, revealing the most stable conformers, which are likely to be the most populated at thermal equilibrium. The results of a geometry optimization would provide precise bond lengths and angles for the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of this compound (DFT Calculation)

| Parameter | Bond/Angle | Value |

| Bond Lengths | C=S | 1.68 Å |

| C-N | 1.35 Å | |

| N-C(butyl) | 1.47 Å | |

| C(butyl)-C(butyl) | 1.54 Å | |

| Bond Angles | S-C-N | 124° |

| C-N-C(butyl) | 121° | |

| N-C-H | 118° | |

| Dihedral Angle | S=C-N-C(butyl) | 178° |

Note: The data in this table are illustrative examples based on typical values for thioamide systems and are intended to represent the type of output generated from a DFT geometry optimization. Actual values would be derived from specific calculations.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to have significant electron density on the sulfur and nitrogen atoms of the thioamide group, reflecting the lone pairs on these atoms. The LUMO is likely to be a π* antibonding orbital primarily localized on the C=S bond. Analysis of the FMOs allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily located on the S and N atoms of the thioamide core. Associated with nucleophilic character. |

| LUMO | -0.8 | Primarily a π* orbital on the C=S bond. Associated with electrophilic character. |

| HOMO-LUMO Gap (ΔE) | 5.4 | Indicates moderate chemical stability. |

Note: These energy values are representative examples for a thioamide molecule and serve to illustrate the output of an FMO analysis.

Understanding the distribution of electrons within a molecule is key to explaining its polarity, solubility, and intermolecular interactions. pamoc.it Computational methods can calculate the partial atomic charges on each atom using various schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

In the this compound molecule, the thioamide functional group (S=C-N) is the primary source of polarity. The significant difference in electronegativity between carbon, sulfur, and nitrogen results in a polarized system. The sulfur atom is expected to carry a partial negative charge, while the carbon atom of the thiocarbonyl group (C=S) will be partially positive. The C-N bond in thioamides is known to have significant double-bond character due to resonance, which restricts rotation and contributes to the planarity of the core structure. A bonding analysis can quantify this double-bond character and provide a detailed picture of the electronic delocalization within the thioamide moiety. rsc.orgmdpi.com

Table 3: Illustrative Partial Atomic Charges for the Thioamide Moiety in this compound

| Atom | Partial Charge (a.u.) |

| S | -0.45 |

| C (thiocarbonyl) | +0.30 |

| N | -0.38 |

Note: The values presented are illustrative, based on the expected charge distribution in a thioamide functional group, and represent the type of data obtained from a charge distribution analysis.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum mechanical methods are excellent for describing the static, electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.netebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as conformational changes, diffusion, and interactions with their environment. researchgate.netnih.gov

The properties and behavior of a molecule can be significantly altered by the presence of a solvent. vu.nl MD simulations are particularly well-suited for studying these solvation effects by explicitly including solvent molecules in the simulation box. mpg.de This allows for a detailed investigation of solute-solvent interactions, such as hydrogen bonding, dipole-dipole forces, and van der Waals interactions. nih.govmdpi.com

For this compound, MD simulations could be used to model its behavior in various solvents, from nonpolar (e.g., hexane) to polar (e.g., water or ethanol). The simulations would reveal how solvent molecules arrange themselves around the solute, forming solvation shells. Key insights would include:

The orientation of polar solvent molecules around the polar thioamide head group.

The interaction of the nonpolar butyl chains with nonpolar solvents.

The potential for specific interactions, like hydrogen bonding between the thioamide sulfur or nitrogen atoms and protic solvent molecules. synchrotron-soleil.frrsc.org These simulations can be used to compute macroscopic properties like the solvation free energy, which is crucial for understanding solubility and partitioning behavior. aps.org

In the liquid or solid state, or at high concentrations in solution, molecules of this compound will interact with each other. MD simulations can model these intermolecular interactions to predict how the molecules might self-assemble or aggregate. nih.govmdpi.com

The amphiphilic nature of this compound, with a polar thioamide head and nonpolar butyl tails, suggests that it could exhibit interesting aggregation behavior. Simulations of multiple this compound molecules could explore:

Dimerization: The tendency of two molecules to form a stable pair, likely through dipole-dipole interactions between their thioamide groups.

Micelle Formation: In aqueous solution, the possibility of forming micelles where the hydrophobic butyl tails cluster together to minimize contact with water, while the polar thioamide groups face the solvent.

Bulk Liquid Structure: In a pure liquid state, the simulations would describe the average local arrangement of molecules, governed by a balance of polar interactions between the thioamide groups and weaker van der Waals forces between the butyl chains. libretexts.org

By analyzing the trajectories from these simulations, one can calculate radial distribution functions to quantify the packing and organization of the molecules, providing a nanoscale picture of the liquid's structure.

Solvation Effects and Solvent Interactions

Theoretical Prediction of Spectroscopic Parameters for this compound

The theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering insights into molecular structure and properties. For a molecule like this compound, quantum computational methods, particularly Density Functional Theory (DFT), would be employed to calculate various spectroscopic data.

Detailed Research Findings:

Computational studies on similar molecules, such as N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide, utilize DFT with specific basis sets like B3LYP/6-311++G(d,p) to analyze geometric and spectroscopic characteristics. physchemres.org These calculations provide optimized structural parameters, including bond lengths and angles, which can be compared with experimental data if available. physchemres.org Furthermore, vibrational frequencies from Infrared (IR) and Raman spectroscopy are calculated to identify and assign the characteristic vibrational modes of the functional groups present in the molecule. physchemres.org For instance, the stretching vibration of a keto group in a related compound was pinpointed between 1649 cm⁻¹ and 1637 cm⁻¹. physchemres.org

For thioamides in general, computational studies have explored their hydrogen bonding properties. nsf.gov Early computational work on formamide (B127407) and thioformamide (B92385) dimers suggested that thioamides could be significantly stronger hydrogen bond donors and slightly weaker acceptors compared to amides. nsf.gov More recent research, however, indicates that the hydrogen bond accepting capability of thioamides might be comparable to that of amides. nsf.gov Calculations have also shown that in more polar environments, thioamides can act as stronger hydrogen bond acceptors than amides by up to approximately 0.3 kcal/mol. nsf.gov This is attributed to the stabilization of the zwitterionic resonance contributor in polar solvents. nsf.gov

The use of machine learning models, such as Convolutional Neural Networks, trained on large molecular databases, represents a newer frontier in predicting spectroscopic properties like excitation energies, oscillator strengths, and charge-transfer character with high accuracy. nih.gov

Illustrative Data Table for Predicted Spectroscopic Parameters:

Below is an interactive table illustrating the type of data that would be generated for this compound using computational methods. The values are hypothetical and based on typical ranges observed for similar functional groups.

| Spectroscopic Parameter | Predicted Value | Computational Method | Basis Set |

| C=S Stretch Freq. (cm⁻¹) | ~1100-1300 | DFT | B3LYP/6-31G(d) |

| C-N Stretch Freq. (cm⁻¹) | ~1300-1400 | DFT | B3LYP/6-31G(d) |

| ¹H NMR (N-CH₂ chemical shift, ppm) | ~3.0-3.5 | GIAO-DFT | B3LYP/6-31G(d) |

| ¹³C NMR (C=S chemical shift, ppm) | ~190-210 | GIAO-DFT | B3LYP/6-31G(d) |

| First Electronic Excitation (nm) | ~250-300 | TD-DFT | B3LYP/6-31G(d) |

Reaction Mechanism Elucidation via Computational Transition State Theory for this compound Reactions

Computational Transition State Theory (TST) is a powerful tool for elucidating the mechanisms of chemical reactions. It focuses on characterizing the transition state, which is the highest energy point along the reaction coordinate, to understand reaction rates and pathways.

Detailed Research Findings:

The core of TST lies in the Eyring equation, which connects the reaction rate constant to the Gibbs free energy of activation (ΔG‡). numberanalytics.com Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are used to locate and characterize transition state geometries, energies, and vibrational frequencies. numberanalytics.com The potential energy surface (PES) is a key concept, representing the energy of a system as a function of its atomic coordinates. The transition state is a first-order saddle point on the PES. numberanalytics.com

For complex reactions, a single transition state can sometimes lead to multiple products. wayne.edu In such cases, molecular dynamics simulations are essential to understand the branching ratios of the different products. wayne.edu Ab initio trajectory calculations, for example, have been used to study reactions where a single transition state serves both substitution and electron transfer mechanisms. wayne.edu

The nudged elastic band (NEB) method is a technique used to find the minimum energy pathway between reactants and products, providing an initial guess for the transition state geometry, which is particularly useful for multi-step reactions. fossee.in The study of kinetic isotope effects (KIEs) in conjunction with computational modeling can provide detailed insights into the structure of the transition state. nih.gov For instance, analyzing KIEs helped in understanding the transition state of ribonuclease A-catalyzed RNA 2'-O-transphosphorylation. ufl.edu

Illustrative Data Table for a Hypothetical Reaction:

This interactive table shows the kind of data that would be calculated for a hypothetical hydrolysis reaction of this compound. The values are for illustrative purposes only.

| Parameter | Reactants | Transition State | Products |

| Relative Energy (kcal/mol) | 0.0 | 25.0 | -10.0 |

| Key Bond Distance (C-S, Å) | 1.66 | 2.10 | - |

| Key Bond Distance (C-O, Å) | - | 1.80 | 1.35 |

| Imaginary Frequency (cm⁻¹) | - | -1500 | - |

Quantum Chemical Topology and Bonding Analysis of the Thioamide Functional Group

Quantum Chemical Topology (QCT) is a theoretical framework used to analyze the electron density and other scalar fields to partition a molecule into atoms and characterize the chemical bonds between them. researchgate.net

Detailed Research Findings:

QCT uses the language of dynamical systems to analyze chemical systems. researchgate.net Critical points in the electron density, where the gradient of the density is zero, are used to define atoms, bonds, rings, and cages. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent application of QCT. rsc.org

Bonding analysis in the thioamide functional group would involve locating the bond critical point (BCP) between the carbon and sulfur atoms and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at this point. The values of these properties provide insight into the nature of the C=S bond.

The Natural Bond Orbital (NBO) analysis is another powerful tool used alongside QCT to understand bonding. rsc.org NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. physchemres.org For the thioamide group, NBO analysis can quantify the delocalization of the nitrogen lone pair into the C=S π* antibonding orbital, which contributes to the partial double bond character of the C-N bond.

The Interacting Quantum Atoms (IQA) approach, an extension of QTAIM, allows for the partitioning of the total energy of a molecule into intra-atomic and inter-atomic contributions, providing a detailed picture of the energetic components of a chemical bond. rsc.org

Illustrative Data Table for QTAIM/NBO Analysis of the Thioamide Group:

This table provides hypothetical data from a QTAIM and NBO analysis of the thioamide functional group in this compound.

| Parameter | Value | Interpretation |

| QTAIM (C=S Bond Critical Point) | ||

| Electron Density, ρ(r) | ~0.2-0.3 a.u. | Indicates significant shared interaction. |

| Laplacian of Electron Density, ∇²ρ(r) | > 0 | Suggests a degree of charge depletion, typical for polar covalent bonds. |

| NBO Analysis | ||

| NBO Charge on Sulfur | ~ -0.4 to -0.6 | Indicates significant negative charge accumulation. |

| NBO Charge on Carbon | ~ +0.3 to +0.5 | Indicates a partial positive charge. |

| E(2) for n(N) -> π*(C=S) | ~ 50-70 kcal/mol | Strong stabilization energy, indicating significant resonance. |

Applications of N,n Dibutylmethanethioamide in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

The thioamide functional group is a versatile synthon in organic chemistry, and N,N-dibutylmethanethioamide is no exception. Its utility as a synthetic intermediate stems from the diverse reactivity of the thiocarbonyl group. The sulfur atom is more nucleophilic than its oxygen counterpart in amides, making it a target for various electrophiles. This reactivity is fundamental to constructing complex molecular frameworks.

Thioamides are crucial intermediates in the synthesis of a variety of compounds, including other thioamides and heterocycles. For instance, they can be prepared through reactions involving dithioesters. A general method involves the aminolysis of dithioesters with primary amines to produce thioamides, a process that can be accelerated under certain conditions. mdpi.com The thioamide group itself can then be transformed. A notable reaction is its conversion into S-difluoromethyl thioimidates through organocatalytic difluoromethylation, a process that proceeds under mild conditions, preventing the decomposition of the substrate. nii.ac.jp This transformation highlights the ability to functionalize the sulfur atom, paving the way for the introduction of fluorine-containing moieties into complex molecules.

Furthermore, thioamides can be activated for subsequent reactions. For example, they can be activated by reaction with reagents like Boc₂O, which facilitates their transamidation. chemrxiv.org This ability to be readily converted into other functional groups underscores their importance as versatile intermediates in multi-step synthetic strategies.

Use in Thioamide-Based Catalysis and Organocatalysis

The field of organocatalysis has seen significant growth, with a focus on developing small organic molecules that can catalyze chemical reactions with high efficiency and stereoselectivity. Thioamides have emerged as a promising class of organocatalysts, often outperforming their amide analogues. mdpi.com The enhanced performance is attributed to the distinct electronic and steric properties of the thioamide group.

Several studies have highlighted the superiority of thioamide-based catalysts:

Aldol (B89426) Reactions: Proline-based thioamides have demonstrated better results in various aldol reactions compared to their amide counterparts. mdpi.com Comparative studies on prolinamides and prolinethioamides in organocatalyzed aldol reactions have shown that thioamide derivatives can lead to higher yields and enantioselectivities. mdpi.com

Addition of Indoles to Nitroalkenes: Thioamide-based catalysts have been successfully employed in the addition of indoles to nitroalkenes, showcasing their effectiveness in C-C bond formation. mdpi.com

Decarboxylative Reactions: Thioamide-substituted cinchona alkaloids have been developed as efficient organocatalysts for asymmetric decarboxylative reactions, affording amino acid derivatives in good yields and stereoselectivities. researchgate.net

The effectiveness of thioamides in catalysis is also linked to their ability to act as halogen bond donors. Iodoalkynes, for example, have been used to catalytically activate thioamides through halogen bonding, facilitating the synthesis of benzoxazoles. nih.gov This demonstrates a non-covalent activation mode that expands the catalytic potential of thioamides.

| Catalytic Application | Thioamide Catalyst Type | Reaction | Finding |

| Aldol Reactions | Proline-based thioamides | Aldehyde + Ketone | Improved yields and stereoselectivity over amides. mdpi.commdpi.com |

| Indole Addition | Thioamide-based catalyst | Indole + Nitroalkene | Successful C-C bond formation. mdpi.com |

| Decarboxylative Mannich Reaction | Thioamide-substituted cinchona alkaloids | Malonic Acid Half-Oxyesters (MAHOs) | Good yields and stereoselectivities for α,β- and α-amino acid derivatives. researchgate.net |

| Benzoxazole Synthesis | Activated by Iodoalkyne catalyst | Thioamide + 2-aminophenol | Efficient activation through halogen bonding. nih.gov |

Precursor for the Synthesis of Heterocyclic Scaffolds and Ring Systems

Thioamides are well-established precursors for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. chemrxiv.orgnih.gov The thioamide moiety provides a reactive handle for cyclization reactions.

This compound, as a secondary thioamide, can be a precursor to various heterocyclic systems. The general utility of thioamides in this context is extensive:

Thiazoles: Thioamides are particularly effective for the preparation of thiazoles, often leading to higher yields compared to their oxygen analogues. mdpi.com

Benzoxazoles: Thioamides react with 2-aminophenol, activated by a halogen-bonding iodoalkyne catalyst, to generate benzoxazoles in good yields. nih.gov

N-Sulfonyl Amidines: Heterocyclic thioamides react with sulfonyl azides to form N-sulfonyl amidines, which are themselves valuable building blocks in organic synthesis and possess biological activity. beilstein-journals.org This reaction has been successfully applied to thioamides of 1,2,3-triazole, isoxazole, and thiazole (B1198619). beilstein-journals.org

Thiazines: As nitrogen- and sulfur-containing heterocycles, thiazines and their derivatives are important in medicinal chemistry. The synthesis of these rings often involves precursors that could be derived from thioamides. openmedicinalchemistryjournal.com

The synthesis of these heterocycles often takes advantage of the thioamide's ability to react with bifunctional reagents, leading to ring closure. The specific structure of the thioamide and the reaction partner dictates the resulting heterocyclic scaffold.